molecular formula C22H29OSi B14481941 CID 69050471

CID 69050471

Cat. No.: B14481941
M. Wt: 337.5 g/mol
InChI Key: CYCMWWZSBMJZEC-UHFFFAOYSA-N
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Description

CID 69050471 is a PubChem Compound Identifier (CID) assigned to a unique chemical entity in the PubChem database. CID entries typically include molecular formulas, structural data, physicochemical properties, and associated biological activities. For this compound, advanced analytical techniques such as mass spectrometry (MS) and chromatography (e.g., GC-MS or LC-ESI-MS) would be critical for structural elucidation and quantification, as highlighted in methodologies from and .

Properties

Molecular Formula

C22H29OSi

Molecular Weight

337.5 g/mol

InChI

InChI=1S/C22H29OSi/c1-17(2)21-15-14-18(3)16-22(21)23-24(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3

InChI Key

CYCMWWZSBMJZEC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)O[Si](C2=CC=CC=C2)C3=CC=CC=C3)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}(diphenyl)silane typically involves the reaction of {[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy} with diphenylsilane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of {[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}(diphenyl)silane may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of automated systems and advanced monitoring techniques further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}(diphenyl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions may yield silanes with different substituents.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylsilane moiety is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and reaction times, to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction and conditions employed.

Scientific Research Applications

{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}(diphenyl)silane has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic properties and potential use in medical treatments.

    Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism of action of {[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}(diphenyl)silane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 69050471, a comparative analysis with structurally or functionally analogous compounds is essential. Below is a synthesized comparison based on methodologies and frameworks from the evidence:

Table 1: Comparative Analysis of this compound and Related Compounds
Property/Feature This compound Oscillatoxin D (CID: 101283546) Ginsenoside Rf (CID: Not specified)
Molecular Weight Data unavailable 791.9 g/mol 801.0 g/mol
Structural Class Undefined Polyketide derivatives Triterpenoid saponins
Analytical Methods GC-MS, LC-ESI-MS LC-MS, NMR LC-ESI-MS with in-source CID
Biological Activity Unreported Cytotoxic Antioxidant, neuroprotective
Key Differentiation Unclear Methylation at C-30 Presence of Rf isomer specificity
Key Findings from Comparative Studies

Structural Differentiation: this compound’s structural uniqueness could be inferred via collision-induced dissociation (CID) in MS, as demonstrated for ginsenosides in . Such techniques differentiate isomers based on fragmentation patterns . Oscillatoxin derivatives (e.g., CID 101283546) are distinguished by methylation patterns, as shown in Figure 1 of .

Functional and Analytical Overlaps: Both this compound and oscillatoxin D require chromatographic separation (e.g., vacuum distillation for this compound in ) coupled with MS for quantification . Unlike ginsenosides, this compound lacks documented biological activity in the evidence, highlighting a gap for future research.

Limitations in Current Data: provides a GC-MS chromatogram and mass spectrum for this compound but omits comparative biological or structural data . Oscillatoxin derivatives and ginsenosides are better characterized in terms of bioactivity, suggesting this compound may belong to an understudied chemical class.

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